molecular formula C21H26INO2 B033120 4-Damp methiodide CAS No. 1952-15-4

4-Damp methiodide

Cat. No. B033120
CAS RN: 1952-15-4
M. Wt: 451.3 g/mol
InChI Key: WWJHRSCUAQPFQO-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of 4-Damp methiodide and its analogues involves complex organic synthesis methodologies. Structural analogues, such as 4-diphenylcarbamyl-N-methylpiperidine methobromide, provide insight into the chemical framework of 4-Damp methiodide. The synthesis of these compounds has been explored in detail, shedding light on the intricate chemical processes underlying their production (Barlow & Johnson, 1989).

Molecular Structure Analysis

The molecular structure of 4-Damp methiodide and its analogues has been examined through techniques such as X-ray crystallography. This analysis reveals the conformational dynamics of the molecule, including the orientation of the ester group in relation to the piperidine ring, which plays a critical role in the compound's activity and selectivity at muscarinic receptors (Barlow & Johnson, 1989).

Chemical Reactions and Properties

The chemical reactivity of 4-Damp methiodide is characterized by its interactions with muscarinic receptors. Studies have shown that the affinity and selectivity of 4-Damp methiodide and its analogues for muscarinic receptor subtypes vary significantly, influenced by the molecular structure and the presence of the quaternary nitrogen atom. These interactions are crucial for understanding the compound's pharmacological effects (Waelbroeck et al., 1992).

Physical Properties Analysis

The physical properties of 4-Damp methiodide, such as solubility, melting point, and crystalline structure, are essential for its application in various scientific studies. The crystalline structure, in particular, has been a focus of research, providing insights into the compound's stability and reactivity (Barlow & Johnson, 1989).

Scientific Research Applications

Muscarinic Receptor Interaction

4-DAMP methiodide is extensively studied for its interaction with muscarinic receptors. Barlow et al. (1992) compared its properties with its carbon analogue, noting its competitive action at functional (M3) muscarinic receptors in guinea-pig ileum. The absence of charge in its carbon analogue made little difference to the conformation, indicating the significance of the charged nitrogen atom in 4-DAMP methiodide (Barlow et al., 1992). Waelbroeck et al. (1992) further explored its binding properties across different muscarinic receptor subtypes, finding variations in affinity and temperature dependence of binding (Waelbroeck et al., 1992).

Modulation of Muscarinic Receptor Activation

4-DAMP methiodide's role in modulating muscarinic receptor activation has been a subject of research, as seen in studies by Shi and Sarna (1997), who investigated its effect on muscle contractions during ileal inflammation, suggesting its involvement in M3 receptor-mediated responses (Shi & Sarna, 1997).

Role in Blood Pressure Regulation

Brezenoff et al. (1988) examined the effects of 4-DAMP methiodide on blood pressure, demonstrating its potential in reducing blood pressure in hypertensive rats via interaction with M2 muscarinic receptors in the brain (Brezenoff et al., 1988).

Sleep and Neuropharmacology

Sakai and Onoe (1997) provided evidence for the critical role of M3 muscarinic receptors in generating paradoxical sleep in cats, using 4-DAMP methiodide as a selective antagonist to demonstrate this effect (Sakai & Onoe, 1997).

Cancer Research

Hu and Zhang (2017) explored its effects on small cell lung cancer growth and angiogenesis in mice, indicating its potential as a therapeutic agent in cancer treatment (Hu & Zhang, 2017).

properties

IUPAC Name

(1,1-dimethylpiperidin-1-ium-4-yl) 2,2-diphenylacetate;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26NO2.HI/c1-22(2)15-13-19(14-16-22)24-21(23)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18;/h3-12,19-20H,13-16H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJHRSCUAQPFQO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81405-11-0 (Parent)
Record name 1,1-Dimethyl-4-diphenylacetoxypiperidinium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001952154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40941281
Record name 4-[(Diphenylacetyl)oxy]-1,1-dimethylpiperidin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Damp methiodide

CAS RN

1952-15-4
Record name 4-Diphenylacetoxy-N-methylpiperidine methiodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1952-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethyl-4-diphenylacetoxypiperidinium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001952154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(Diphenylacetyl)oxy]-1,1-dimethylpiperidin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-DIMETHYL-4-DIPHENYLACETOXYPIPERIDINIUM IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP6GVV66RG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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